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Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B168655 Get Quote

In the landscape of modern organic synthesis and medicinal chemistry, the strategic fusion of

distinct chemical moieties into a single molecular framework is a cornerstone of innovation. 4-
(Pyrimidin-5-yl)benzaldehyde (CAS No: 198084-12-7) stands as a prime exemplar of such a

scaffold. It marries the electrophilic reactivity of a benzaldehyde with the unique electronic

properties and biological relevance of a pyrimidine ring.[1][2] This guide, intended for

researchers, chemists, and drug development professionals, provides a comprehensive

overview of this compound, from its synthesis and physicochemical properties to its burgeoning

applications as a critical intermediate in the development of novel therapeutics and functional

materials.

Physicochemical and Structural Characteristics
4-(Pyrimidin-5-yl)benzaldehyde is an organic compound that presents as a pale yellow to

light brown solid.[1] Its structure is characterized by a pyrimidine ring attached at its 5-position

to the 4-position of a benzaldehyde molecule. This arrangement creates a molecule with dual

reactivity: the aldehyde group is a prime site for nucleophilic addition and condensation

reactions, while the pyrimidine ring, a key component of nucleic acids, imparts specific

electronic and hydrogen-bonding characteristics that are highly sought after in drug design.[1]

[2]

Core Properties
A summary of the key physicochemical data for 4-(Pyrimidin-5-yl)benzaldehyde is presented

below. This data is essential for its handling, reaction setup, and characterization.
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Property Value Source(s)

CAS Number 198084-12-7 [2][3][4]

Molecular Formula C₁₁H₈N₂O [1][3][4]

Molecular Weight 184.19 g/mol [2][3][4]

Appearance
Pale yellow to light brown

solid/powder
[1]

Melting Point 145-149 °C [3][4][5]

Boiling Point 369.1 °C at 760 mmHg [3][5]

Density 1.205 g/cm³ [3]

Solubility

Moderately soluble in organic

solvents (e.g., ethanol,

dichloromethane); less soluble

in water.

[1]

Synthesis and Mechanistic Rationale: The Suzuki-
Miyaura Cross-Coupling Approach
While various synthetic routes can be envisioned, the predominant and most efficient method

for preparing 4-(Pyrimidin-5-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.

[4] This palladium-catalyzed reaction is renowned for its high functional group tolerance,

making it the ideal choice for this synthesis as it preserves the reactive aldehyde moiety, which

might not be stable under harsher reaction conditions.

Causality Behind Experimental Choices:

Choice of Reactants: The synthesis strategically couples 5-bromopyrimidine with 4-

formylphenylboronic acid. The bromo-substituted pyrimidine serves as the electrophilic

partner (aryl halide), while the boronic acid-substituted benzaldehyde acts as the

nucleophilic partner (organoboron).
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Palladium Catalyst: A palladium(0) catalyst, typically

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the linchpin of the reaction. It

facilitates the catalytic cycle involving oxidative addition to the C-Br bond, transmetalation

with the boronic acid, and reductive elimination to form the new C-C bond and regenerate

the catalyst.[4]

Role of the Base: A base, such as sodium carbonate, is crucial. It reacts with the boronic

acid to form a more nucleophilic boronate complex, which is required for the efficient transfer

of the aryl group to the palladium center during the transmetalation step.

Solvent System: A mixed solvent system, typically dimethoxyethane (DME) and water, is

employed to dissolve both the organic starting materials and the inorganic base, creating a

homogenous reaction environment conducive to efficient catalysis.[4]

Visualizing the Synthetic Workflow
The following diagram illustrates the key components and transformation in the Suzuki-Miyaura

synthesis of 4-(Pyrimidin-5-yl)benzaldehyde.

Reactants Reaction Conditions

5-Bromopyrimidine

4-(Pyrimidin-5-yl)benzaldehyde

Suzuki-Miyaura
Cross-Coupling

4-Formylphenylboronic Acid Pd(PPh₃)₄ Na₂CO₃ DME / H₂O Heat (90 °C)

Click to download full resolution via product page

Caption: Suzuki-Miyaura synthesis of 4-(Pyrimidin-5-yl)benzaldehyde.
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Self-Validating Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis and

purification of 4-(Pyrimidin-5-yl)benzaldehyde, adapted from established procedures.[4] This

protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring and

purification.

Materials and Equipment:

5-bromopyrimidine

4-formylphenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium carbonate monohydrate

Dimethoxyethane (DME)

Deionized water

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Inert atmosphere setup (Nitrogen or Argon)

Standard laboratory glassware for extraction and filtration

Rotary evaporator

Procedure:

Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-

bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.3 eq.), and sodium carbonate

monohydrate (2.0 eq.).

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an

oxygen-free atmosphere. This is critical to prevent the degradation of the palladium

catalyst.

Add the solvent mixture of dimethoxyethane and water (4:1 v/v) to achieve a concentration

of approximately 0.1 M with respect to the 5-bromopyrimidine.

Finally, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq.), to the

stirred solution.

Reaction Execution:

Heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 5-

bromopyrimidine is consumed (typically 12-18 hours).

Workup and Extraction:

Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane

(3x volumes).

Combine the organic layers.

Drying and Concentration:

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the

crude product.

Purification:

Purify the crude residue by flash column chromatography on silica gel, using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure

4-(Pyrimidin-5-yl)benzaldehyde.

The final product should be characterized by spectroscopic methods (e.g., NMR, IR) to

confirm its identity and purity.

Applications in Research and Drug Discovery
The utility of 4-(Pyrimidin-5-yl)benzaldehyde stems from its identity as a bifunctional building

block. Its unique structure makes it a valuable intermediate in several high-value areas.

Pharmaceutical Industry: The compound is a key intermediate in the synthesis of complex

molecules with potential therapeutic properties.[3] The pyrimidine scaffold is a well-

established pharmacophore found in a wide array of approved drugs, including anticancer

and anti-infective agents.[6] This molecule serves as a starting point for creating libraries of

novel compounds for screening against biological targets like kinases, which are implicated

in diseases such as cancer.[7][8][9]

Organic Synthesis: As a reactant, it offers two distinct points for chemical modification. The

aldehyde can undergo Wittig reactions, reductive aminations, and condensations, while the

pyrimidine ring can be further functionalized. This dual reactivity allows for the construction of

complex heterocyclic systems.[2]

Materials Science: There is potential for incorporating this molecule into polymers and other

advanced materials.[3] The nitrogen-containing heterocyclic ring can influence properties

such as thermal stability, conductivity, and metal-ion coordination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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